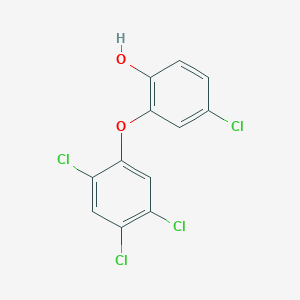
4-Chloro-2-(2,4,5-trichlorophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is an organochlorine compound known for its potent antimicrobial properties. It is widely used in various industrial and consumer products due to its effectiveness in inhibiting the growth of bacteria and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. The process begins with the chlorination of phenol to produce 2,4,5-trichlorophenol. This intermediate is then reacted with 4-chlorophenol under alkaline conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and nucleophilic substitution reactions. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: Quinones and chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-(2,4,5-trichlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: It is used in the formulation of various consumer products, including soaps, shampoos, and disinfectants.
Mécanisme D'action
The antimicrobial action of 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorinated phenoxy structure.
2,4,5-Trichlorophenol: An intermediate in the synthesis of various chlorinated compounds.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another antimicrobial compound with a similar structure.
Uniqueness: 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is unique due to its specific combination of chlorine atoms and phenoxy groups, which confer its potent antimicrobial properties. Its effectiveness and stability make it a preferred choice in various applications compared to other similar compounds.
Propriétés
Numéro CAS |
922727-28-4 |
|---|---|
Formule moléculaire |
C12H6Cl4O2 |
Poids moléculaire |
324.0 g/mol |
Nom IUPAC |
4-chloro-2-(2,4,5-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-10(17)12(3-6)18-11-5-8(15)7(14)4-9(11)16/h1-5,17H |
Clé InChI |
MRBQSWCXXMTERE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
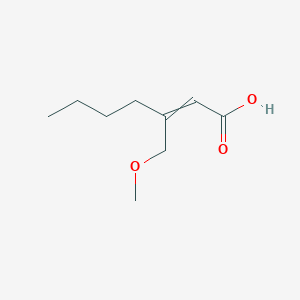
![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

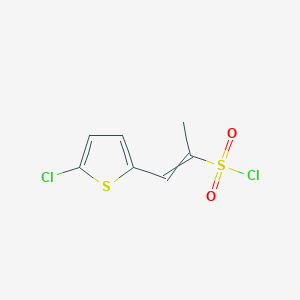

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
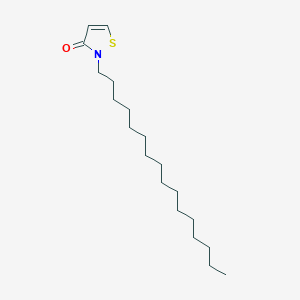
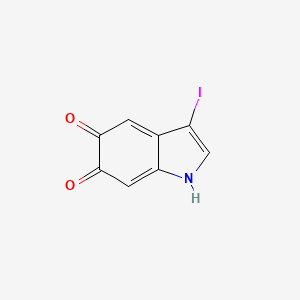



![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
